molecular formula C12H10N2OS B7576020 N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide

N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide

Cat. No. B7576020
M. Wt: 230.29 g/mol
InChI Key: UAMBCGPKLQBFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide, commonly known as TPCA-1, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. TPCA-1 is a selective inhibitor of the transcription factor nuclear factor kappa B (NF-κB), which plays a crucial role in the regulation of inflammation, immune response, and cell survival.

Mechanism of Action

TPCA-1 exerts its effects by selectively inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. NF-κB is activated by various stimuli, including cytokines, pathogens, and oxidative stress. Upon activation, NF-κB translocates to the nucleus and binds to specific DNA sequences, thereby regulating the expression of target genes. TPCA-1 inhibits the activity of NF-κB by binding to the IKKβ kinase, which is required for the activation of NF-κB. By inhibiting the activity of IKKβ, TPCA-1 prevents the translocation of NF-κB to the nucleus and the expression of its target genes.
Biochemical and physiological effects:
TPCA-1 has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activity, the reduction of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. In animal models, TPCA-1 has been shown to reduce inflammation and tissue damage in various diseases, including sepsis, acute lung injury, and autoimmune disorders. TPCA-1 has also been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and pancreatic cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of TPCA-1 is its selectivity for IKKβ, which allows for the specific inhibition of NF-κB activity without affecting other signaling pathways. Another advantage is its ability to penetrate cell membranes and inhibit NF-κB activity in vivo. However, one limitation of TPCA-1 is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which can limit its therapeutic applications.

Future Directions

There are several future directions for the research and development of TPCA-1. One direction is the optimization of its synthesis method to improve yield and reduce cost. Another direction is the development of more soluble and less toxic analogs of TPCA-1. Additionally, further research is needed to elucidate the precise mechanisms of TPCA-1's effects on NF-κB activity and to identify its downstream targets. Finally, clinical trials are needed to evaluate the safety and efficacy of TPCA-1 in humans and to determine its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of TPCA-1 involves a multi-step process that begins with the reaction of 2-aminothiazole and 4-bromobenzaldehyde to form 4-(2-aminothiazol-4-yl)benzaldehyde. This intermediate is then reacted with propargyl bromide to form N-(4-(2-aminothiazol-4-yl)phenyl)prop-2-yn-1-amine. Finally, this compound is reacted with acryloyl chloride to form TPCA-1. The overall yield of this synthesis method is approximately 25%.

Scientific Research Applications

TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, TPCA-1 has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and pancreatic cancer cells. In autoimmune disorders, TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In inflammatory diseases, TPCA-1 has been shown to reduce inflammation and tissue damage in animal models of sepsis and acute lung injury.

properties

IUPAC Name

N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c1-2-11(15)14-10-5-3-9(4-6-10)12-13-7-8-16-12/h2-8H,1H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMBCGPKLQBFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.